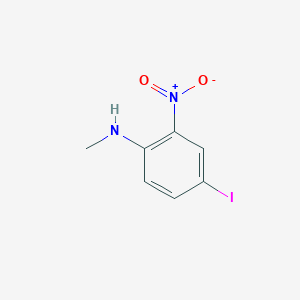

![molecular formula C17H16N2O3 B2374002 N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898454-55-2](/img/structure/B2374002.png)

N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

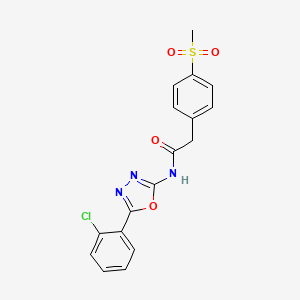

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound featuring a fused bicyclic structure connected to a furan ring and carboxamide group. This structural arrangement lends the compound unique physical and chemical properties that make it of interest in various fields of scientific research, including organic chemistry, pharmaceuticals, and materials science.

Applications De Recherche Scientifique

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide has diverse applications:

Chemistry: : As a building block in organic synthesis for creating more complex molecules.

Biology: : Potential as a bioactive molecule, modulating biological pathways.

Medicine: : Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery.

Industry: : Used in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like histone lysine methyltransferase ezh2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

Compounds with similar structures have been found to inhibit enzymes like ezh2 . The inhibition of these enzymes can lead to changes in gene expression, which can affect the growth and proliferation of cells .

Biochemical Pathways

The inhibition of enzymes like ezh2 can affect pathways related to gene expression and cell growth .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which can affect their bioavailability.

Result of Action

The inhibition of enzymes like ezh2 can lead to changes in gene expression, which can affect the growth and proliferation of cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide generally involves multi-step organic reactions, often starting from simpler precursors like 2-aminopyridine and furan-2-carboxylic acid. The key synthetic steps might include:

Cyclization reactions to form the pyrroloquinoline core.

Introduction of the methyl group at the nitrogen atom.

Attachment of the furan-2-carboxamide moiety.

Typical reaction conditions may involve the use of strong acids or bases, organic solvents like dichloromethane or toluene, and elevated temperatures to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods

For industrial-scale production, efficient and cost-effective methods are crucial. This might involve:

Optimization of reaction conditions to maximize yield and purity.

Use of continuous flow reactors to scale up the process.

Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide can undergo various types of reactions including:

Oxidation: : Potential conversion of the furan ring to more oxidized forms.

Reduction: : Reduction of the carbonyl group to a hydroxyl group.

Substitution: : Substitution reactions at the furan ring or the amide group.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.

Substitution: : Electrophiles such as alkyl halides, often in the presence of base catalysts.

Major Products Formed

The specific products depend on the reaction conditions, but typical transformations include:

Conversion of carbonyl to hydroxyl groups.

Substitution of hydrogen atoms on the furan ring with alkyl or aryl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)furan-2-carboxamide: : Lacks the tetrahydro ring structure.

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)furan-2-carboxamide: : Similar structure but different saturation levels.

Uniqueness

The unique fused bicyclic structure of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide provides it with distinct chemical properties and reactivity patterns not observed in its close analogs.

This detailed article should give you a comprehensive overview of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide. Fascinating stuff, eh?

Propriétés

IUPAC Name |

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-13-9-12(18-16(20)14-5-3-7-22-14)8-11-4-2-6-19(15(11)13)17(10)21/h3,5,7-10H,2,4,6H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPBQFTSVAJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51088156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)

![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2373932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2373933.png)

![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-[(2-methoxypyridin-3-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)